2',4-Difluoro-[1,1'-biphenyl]-3-amine
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Overview
Description
2’,4-Difluoro-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C12H9F2N It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 4’ positions, and an amine group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-difluorobenzene.
Formation of Biphenyl Structure: A Suzuki coupling reaction is employed to form the biphenyl structure. This involves the reaction of 2,4-difluorobenzene with a suitable boronic acid derivative in the presence of a palladium catalyst.
Introduction of Amine Group: The final step involves the introduction of the amine group at the 3 position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2’,4-Difluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
2’,4-Difluoro-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’,4-Difluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
2,4-Difluoroaniline: Contains an amine group but lacks the biphenyl structure, resulting in different chemical properties.
Uniqueness
2’,4-Difluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both fluorine atoms and an amine group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-fluoro-5-(2-fluorophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSAQHFNHSOUCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673345 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214381-88-0 |
Source
|
Record name | 2',4-Difluoro[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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